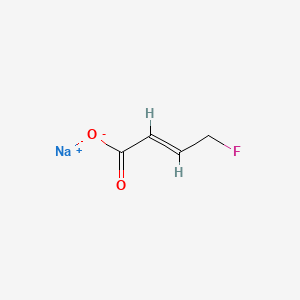
Sodium gamma-fluorocrotonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium gamma-fluorocrotonate is an organofluorine compound characterized by the presence of a fluorine atom attached to a gamma carbon in a crotonate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium gamma-fluorocrotonate typically involves the fluorination of crotonic acid derivatives. One common method is the reaction of crotonic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds via the formation of an intermediate, which is then neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the production process, making it feasible for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium gamma-fluorocrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids.
Reduction: Reduction reactions can convert this compound into fluorinated alcohols or alkanes, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) under basic conditions.
Major Products Formed:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols or alkanes.
Substitution: Fluorinated derivatives with various functional groups.
Applications De Recherche Scientifique
Sodium gamma-fluorocrotonate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex fluorinated organic molecules, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.
Medicine: this compound derivatives are investigated for their potential as therapeutic agents, particularly in cancer treatment due to their ability to inhibit specific enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of sodium gamma-fluorocrotonate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds and electrostatic interactions, influencing the activity of the target molecules. This can lead to the inhibition or activation of biochemical pathways, depending on the context of the application.
Comparaison Avec Des Composés Similaires
Sodium gamma-hydroxybutyrate: A compound with a hydroxyl group instead of a fluorine atom, used in medical and recreational contexts.
Gamma-butyrolactone: A lactone derivative that can be converted into gamma-hydroxybutyrate in the body.
1,4-Butanediol: A diol that is metabolically converted to gamma-hydroxybutyrate.
Uniqueness: Sodium gamma-fluorocrotonate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry and drug development.
Propriétés
Numéro CAS |
63992-56-3 |
|---|---|
Formule moléculaire |
C4H4FNaO2 |
Poids moléculaire |
126.06 g/mol |
Nom IUPAC |
sodium;(E)-4-fluorobut-2-enoate |
InChI |
InChI=1S/C4H5FO2.Na/c5-3-1-2-4(6)7;/h1-2H,3H2,(H,6,7);/q;+1/p-1/b2-1+; |
Clé InChI |
CCMHYYSWQFLMGE-TYYBGVCCSA-M |
SMILES isomérique |
C(/C=C/C(=O)[O-])F.[Na+] |
SMILES canonique |
C(C=CC(=O)[O-])F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


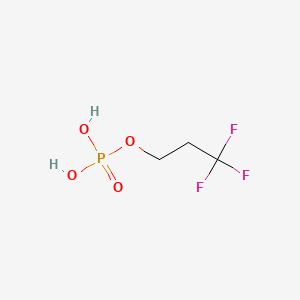

![4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B13417389.png)
![N-(4-aminocyclohexyl)-2-(3-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417392.png)

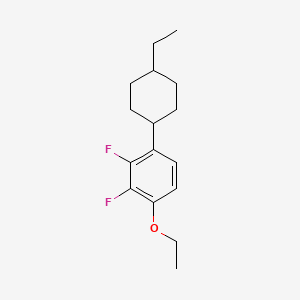
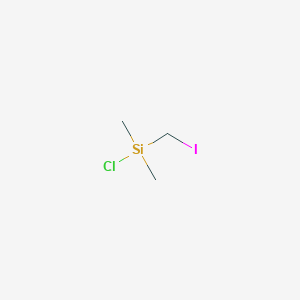
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol](/img/structure/B13417418.png)
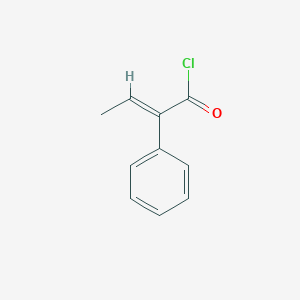
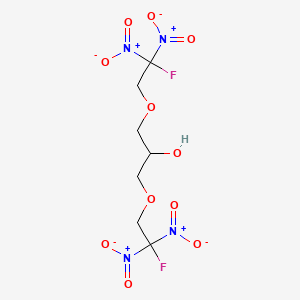
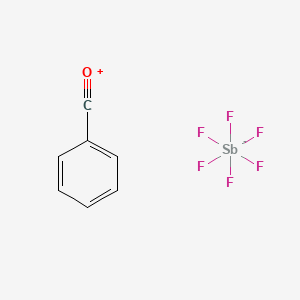

![Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate](/img/structure/B13417447.png)

